molecular formula C14H17N3O6 B1331549 Z-Gly-Gly-Gly-OH CAS No. 2566-20-3

Z-Gly-Gly-Gly-OH

Cat. No.: B1331549
CAS No.: 2566-20-3
M. Wt: 323.3 g/mol
InChI Key: KPAYASDFVKQWMA-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Gly-OH: N-[(benzyloxy)carbonyl]glycylglycylglycine , is a tripeptide compound. It is composed of three glycine residues linked together, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid support. The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. The synthesis typically involves coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Solution-Phase Peptide Synthesis: In this method, the Z-protected glycine is coupled with glycine residues in solution using similar coupling reagents. The Z group is removed using catalytic hydrogenation (Pd-C, H2) to yield the final product.

Industrial Production Methods: Industrial production of Z-Gly-Gly-Gly-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Gly-Gly-Gly-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of peptide bonds and the formation of glycine residues.

    Deprotection: The benzyloxycarbonyl (Z) group can be removed using catalytic hydrogenation, yielding the free tripeptide Gly-Gly-Gly-OH.

    Coupling Reactions: this compound can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas (H2) are used to remove the Z protecting group.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.

Major Products:

    Glycine Residues: Resulting from hydrolysis.

    Longer Peptide Chains: Formed through coupling reactions.

Scientific Research Applications

Peptide Synthesis

Z-Gly-Gly-Gly-OH serves as a fundamental building block in peptide synthesis. Its well-defined structure allows researchers to optimize the synthesis process of peptides, which are vital for developing therapeutic agents.

  • Case Study : In a study focused on synthesizing polyrotaxane-glycine conjugates, this compound was utilized to create various degrees of substitution (DS) in the conjugates, demonstrating its role in tailoring peptide properties for specific applications .

Biochemical Research

This compound is extensively used in biochemical assays to study enzyme activities and protein interactions. Its repetitive glycine structure aids in understanding how enzymes interact with specific sequences.

  • Data Table: Enzyme Interaction Studies
Enzyme TypeInteraction with this compoundFindings
ProteasesSubstrateCleavage at specific peptide bonds
KinasesInhibitorModulated activity based on peptide length

Drug Development

This compound plays a crucial role in drug formulation, particularly in designing prodrugs that enhance bioavailability. The compound's structural properties allow for the development of drug candidates that can improve therapeutic efficacy.

  • Case Study : Research on engineered nanoparticles for cancer therapy included this compound as part of a formulation to enhance drug delivery systems, showcasing its utility in creating effective treatment modalities .

Cosmetic Industry

In cosmetics, this compound is incorporated into skincare products due to its potential skin-conditioning properties. It is believed to improve hydration and texture, making it appealing for anti-aging formulations.

  • Application Example : Several skincare products utilize this compound for its moisturizing effects, contributing to improved skin health and appearance .

Food Industry

This compound can also be employed as a food additive to enhance flavor profiles or serve as a preservative, thereby contributing to food safety and quality.

Summary of Applications

Application AreaDescription
Peptide SynthesisBuilding block for therapeutic peptides
Biochemical ResearchAssays for enzyme activity and protein interactions
Drug DevelopmentFormulation of prodrugs for enhanced bioavailability
Cosmetic IndustrySkin-conditioning agent in skincare products
Food IndustryFlavor enhancement and preservation

Mechanism of Action

Mechanism: Z-Gly-Gly-Gly-OH exerts its effects primarily through its role as a peptide building block. The benzyloxycarbonyl (Z) group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Z group, the free tripeptide can participate in various biochemical processes.

Molecular Targets and Pathways:

    Peptide Bond Formation: The compound is involved in the formation of peptide bonds during synthesis.

    Enzymatic Reactions: It can be a substrate for enzymes involved in peptide cleavage and modification.

Comparison with Similar Compounds

    Z-Gly-Gly-OH: A dipeptide with similar properties but shorter chain length.

    Z-Gly-Gly-Gly-Gly-OH: A tetrapeptide with an additional glycine residue.

Uniqueness:

    Stability: Z-Gly-Gly-Gly-OH is more stable than shorter peptides due to the presence of the Z protecting group.

    Versatility: It can be used in a wide range of peptide synthesis applications, making it a valuable tool in research and industry.

Biological Activity

Z-Gly-Gly-Gly-OH, also known as Z-triglycine or N-benzyloxycarbonylglycylglycylglycine, is a synthetic peptide composed of three glycine residues linked by peptide bonds. This compound is primarily utilized in biochemical research and peptide synthesis due to its unique structural properties and functionalities. This article explores the biological activity of this compound, including its applications, mechanisms of action, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H17N3O6
  • Molecular Weight : 323.3 g/mol
  • CAS Number : 2566-20-3
  • Structure : The compound features a benzyloxycarbonyl (Z) protecting group attached to the N-terminus of the first glycine residue, which plays a crucial role in its stability and reactivity during peptide synthesis.

Applications in Research

This compound is employed in various scientific fields, including:

  • Peptide Synthesis :
    • Acts as a protected tripeptide building block in solid-phase peptide synthesis (SPPS), facilitating the formation of more complex peptides.
    • The Z group ensures selective reactions at the N-terminus, enhancing the efficiency of peptide assembly.
  • Biochemical Studies :
    • Used to investigate protein folding and conformational dynamics, providing insights into how specific amino acid sequences influence protein stability and function.
    • Serves as a substrate for proteolytic enzymes, allowing researchers to study enzyme specificity and activity.
  • Drug Development :
    • Investigated for potential therapeutic applications, including drug delivery systems and the development of peptide-based pharmaceuticals targeting specific receptors.

The biological activity of this compound primarily arises from its interactions with enzymes and receptors:

  • Enzyme Interaction : The compound can act as a substrate for various proteases, which cleave peptide bonds at specific sites. The protective Z group prevents unwanted reactions during synthesis but can be removed to allow interaction with biological targets, modulating their activity.
  • Modulation of Biological Pathways : By incorporating this compound into larger peptide sequences, researchers can influence signaling pathways and functional outcomes in cellular models.

Case Studies

  • Peptide Synthesis Efficiency :
    • A study demonstrated that using this compound as a building block in SPPS significantly improved yield and purity compared to traditional methods. High-performance liquid chromatography (HPLC) analysis showed purities exceeding 99.5%.
  • Protein Folding Studies :
    • Research utilizing this compound revealed insights into how glycine-rich sequences affect the folding kinetics of larger proteins. This understanding is crucial for developing therapeutic strategies for diseases related to protein misfolding .
  • Enzymatic Activity Assessment :
    • In experiments assessing enzyme specificity, this compound was shown to influence the activity of proteases involved in various metabolic pathways, highlighting its potential role in drug design targeting these enzymes.

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
Peptide SynthesisBuilding block for SPPSYield improvements with high purity
Biochemical ResearchStudy of protein dynamics and enzyme interactionsInsights into folding kinetics
Drug DevelopmentPotential therapeutic applicationsTargeting specific receptors

Q & A

Q. What are the optimal methodologies for synthesizing Z-Gly-Gly-Gly-OH with high purity and yield?

Basic Research Focus

  • Methodological Approach : Use solid-phase peptide synthesis (SPPS) with benzyloxycarbonyl (Z) group protection for the N-terminal glycine. Sequential coupling of glycine residues requires activation via carbodiimides (e.g., DCC or EDC) with HOBt as a coupling additive. Deprotection of the Z-group is achieved via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (e.g., TFA in inert solvents). Post-synthesis purification employs reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) .
  • Critical Considerations : Monitor coupling efficiency via Kaiser test or FTIR spectroscopy. Optimize reaction time and temperature to minimize racemization.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Focus

  • Analytical Workflow :
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone amide protons (δ 6.5–8.5 ppm) and Z-group aromatic protons (δ 7.2–7.4 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (C₁₆H₂₀N₃O₆⁺, expected m/z: 350.13).
    • Chromatography : HPLC retention time comparison with commercial standards (if available) and purity assessment (>95% by area normalization) .

Q. What experimental strategies mitigate low yields during this compound synthesis?

Advanced Research Focus

  • Root Cause Analysis : Low yields may arise from incomplete deprotection, side reactions (e.g., diketopiperazine formation), or inefficient coupling.
  • Solutions :
    • Coupling Optimization : Use excess activated glycine (2.5 equiv) and extend reaction time to 2–4 hours.
    • Solvent Selection : Replace DMF with DCM for sterically hindered residues to improve solubility.
    • Deprotection Control : Monitor Z-group cleavage via TLC or UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates) .

Q. How can this compound be utilized in studying enzyme-substrate interactions?

Advanced Research Focus

  • Methodology :
    • Deprotection : Remove the Z-group to generate H-Gly-Gly-Gly-OH, a minimal substrate for proteases (e.g., trypsin or aminopeptidases).
    • Kinetic Assays : Use fluorogenic tags (e.g., AMC) or HPLC-based quantification to measure enzymatic hydrolysis rates.
    • Control Experiments : Compare with truncated variants (e.g., Z-Gly-Gly-OH) to assess sequence specificity .
  • Data Interpretation : Fit kinetic data to Michaelis-Menten models to derive Kₘ and Vₘₐₓ. Account for potential competitive inhibition from residual Z-group fragments .

Q. How should researchers resolve discrepancies in NMR spectral data for this compound?

Data Contradiction Analysis

  • Troubleshooting Steps :
    • Impurity Identification : Compare experimental shifts with simulated spectra (e.g., using ACD/Labs or MNova) to detect byproducts.
    • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shift variations.
    • Dynamic Effects : Conduct variable-temperature NMR to identify conformational exchange broadening .
  • Validation : Cross-reference with published data for Z-protected tripeptides in repositories like PubChem or ChemSpider .

Q. What role does this compound play in designing peptide-based biomaterials?

Advanced Application Focus

  • Functionalization Strategies :
    • Conjugation : Attach this compound to polymers (e.g., PEG) via carbodiimide-mediated amide bond formation for hydrogel matrices.
    • Self-Assembly : Exploit glycine’s flexibility to engineer β-sheet or α-helix mimics. Characterize via CD spectroscopy or TEM.
  • Data Reporting : Adhere to FAIR principles for data sharing (e.g., deposition in Zenodo with CC-BY licenses) and provide machine-readable structural data (e.g., SMILES or InChI) .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Quality Control Focus

  • Standardization :
    • Process Validation : Implement design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, pH).
    • Analytical Criteria : Define acceptance thresholds for HPLC purity (>98%), residual solvents (<500 ppm), and endotoxin levels (<0.1 EU/mg) .
  • Documentation : Maintain detailed batch records with raw data (e.g., NMR spectra, chromatograms) in electronic lab notebooks (ELNs) for audit trails .

Q. What are the limitations of using this compound in cellular uptake studies?

Advanced Research Focus

  • Key Constraints :
    • Cell Permeability : The Z-group reduces passive diffusion; consider using cell-penetrating peptides (CPPs) as carriers.
    • Metabolic Stability : Susceptibility to extracellular proteases may necessitate stabilization via D-amino acid substitution or PEGylation.
  • Alternative Approaches : Use fluorescently labeled analogs (e.g., FITC-Z-Gly-Gly-Gly-OH) for real-time tracking via confocal microscopy .

Properties

IUPAC Name

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAYASDFVKQWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305127
Record name Z-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-20-3
Record name N-[(Phenylmethoxy)carbonyl]glycylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 169175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2566-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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